![molecular formula C20H20F2N4O B5662305 2-(dimethylamino)-2-(3-fluorophenyl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5662305.png)
2-(dimethylamino)-2-(3-fluorophenyl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}acetamide
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Overview
Description
This compound belongs to a class of chemicals that may possess significant biological activities due to the presence of various functional groups such as dimethylamino, fluorophenyl, and pyrazolyl moieties. These groups are known to contribute to the biological activity of molecules in pharmacology and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from key precursors like pyrazole derivatives, which are further reacted with various substituted acetamides. For instance, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, indicating a similar synthetic strategy could be applicable for the target compound (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)-N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-25(2)19(15-4-3-5-17(22)10-15)20(27)23-11-14-12-24-26(13-14)18-8-6-16(21)7-9-18/h3-10,12-13,19H,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIDCDGOFHZVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)NCC2=CN(N=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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